molecular formula C18H16FN3O2 B2861422 2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide CAS No. 1029724-47-7

2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide

Cat. No.: B2861422
CAS No.: 1029724-47-7
M. Wt: 325.343
InChI Key: SRPUSZPQHZYDJH-UHFFFAOYSA-N
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Description

2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a quinazoline core substituted with an ethyl group at position 2 and linked via an oxygen atom to an acetamide moiety.

Properties

IUPAC Name

2-(2-ethylquinazolin-4-yl)oxy-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-2-16-21-15-6-4-3-5-14(15)18(22-16)24-11-17(23)20-13-9-7-12(19)8-10-13/h3-10H,2,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPUSZPQHZYDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide typically involves the following steps :

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or formic acid.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Fluorophenylacetamide Moiety: This step involves the reaction of the quinazoline derivative with 4-fluorophenylacetic acid or its derivatives under appropriate coupling conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the quinazoline ring or the amide group.

  • Substitution

Biological Activity

2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described with the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H18FN3O2
  • Molecular Weight : 327.35 g/mol

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in disease pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases and phosphatases, which are crucial in various signaling pathways related to cancer and inflammation.
  • Receptor Modulation : It may act as a modulator of receptor activity, particularly in the context of neuropharmacology, affecting neurotransmitter pathways.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential in treating several conditions:

Activity TypeDescriptionReferences
Anticancer Activity Inhibits proliferation of cancer cells, particularly in colon and prostate cancers.
Anti-inflammatory Reduces markers of inflammation in vitro and in vivo models.
Neuroprotective Effects Exhibits protective effects against neuronal cell death in models of neurodegeneration.

Case Study 1: Anticancer Properties

A study conducted on human colon cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was attributed to the induction of apoptosis through caspase activation.

Case Study 2: Anti-inflammatory Effects

In an animal model of induced inflammation, administration of the compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases.

Case Study 3: Neuroprotective Effects

Research involving neuroblastoma cells showed that the compound could protect against oxidative stress-induced cell death, indicating its potential for neurodegenerative diseases like Alzheimer's.

Comparison with Similar Compounds

Quinazolinone Derivatives

  • 2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-fluorophenyl)acetamide (): Key Differences: Replaces the ethyl group with a 4-chlorophenyl substituent and uses a thioether (-S-) linkage instead of oxygen. The chloro substituent may enhance halogen bonding in target proteins .
  • 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (): Key Differences: Features an ethylamino group at position 2 of the quinazolinone and a phenyl substituent instead of fluorophenyl. The ethylamino group may improve solubility, while the lack of fluorine reduces electron-withdrawing effects .

Quinoline and Triazole Derivatives

  • Chloroquinoline-Acetamide Hybrids (): Example: 2-(4-(7-chloroquinolin-4-yl)piperazine-1-yl)-N-(4-fluorophenyl)acetamide. Key Differences: Replaces quinazoline with a quinoline core and introduces a piperazine linker. Impact: The piperazine enhances solubility and hydrogen-bonding capacity, contributing to anticancer activity. The chloro-quinoline core may intercalate with DNA, a mechanism distinct from quinazoline derivatives .
  • Triazolyl-Thioacetamide (): Example: 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide. Key Differences: Substitutes quinazoline with a triazole ring and pyrazine substituent.

Fluorophenyl vs. Chlorophenyl

  • Fluorophenyl : Present in the target compound and flufenacet (), fluorine’s electronegativity enhances binding to aromatic pockets in enzymes (e.g., fatty acid elongases in herbicides) .
  • Chlorophenyl : Found in analogs like 2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-ylthio]acetamide (), chlorine’s larger size and polarizability may improve hydrophobic interactions but increase toxicity risks .

Ethyl vs. Ethylamino Substituents

  • Ethylamino: In , the amino group introduces hydrogen-bonding capability, enhancing anti-inflammatory activity but possibly reducing blood-brain barrier penetration .

Functional Group Comparisons

Compound Core Structure Substituents Linkage Key Activity
Target Compound Quinazoline 2-Ethyl, 4-fluorophenyl -O- Potential anti-inflammatory*
2-((3-(4-Chlorophenyl)...thio)acetamide Quinazolinone 4-Chlorophenyl, 4-fluorophenyl -S- Undisclosed
2-(Ethylamino)-N-(4-oxo-2-phenyl...) Quinazolinone 2-Ethylamino, phenyl -NH- Anti-inflammatory
Chloroquinoline-piperazine-acetamide Quinoline 7-Chloro, piperazine -NH- Anticancer

*Inferred from structural analogs in .

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